molecular formula C9H14ClNO B1518154 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole CAS No. 1133001-05-4

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole

Cat. No. B1518154
CAS RN: 1133001-05-4
M. Wt: 187.66 g/mol
InChI Key: NGJCDWDWDLCMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is an organic compound and a member of the oxazole family. It is a synthetic compound, produced through the reaction of tert-butyl alcohol and 1-chloroethyl chloroformate. It is a colorless, volatile liquid with a pungent odor, and is soluble in organic solvents. 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Oxazole Derivatives in Chemical Synthesis

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole, as part of the oxazole family, finds its applications in various chemical synthesis processes. Research demonstrates its utility in the synthesis of various heterocyclic compounds. For instance, Sokolov and Yudintseva (1973) described the conversion of diarylisoxazoles to chloro derivatives, a process involving the use of tert-butyl hypochlorite for chlorination of reactive arylisoxazoles (Sokolov & Yudintseva, 1973).

Asymmetric Aminohydroxylation and Chiral Auxiliaries

The compound is also significant in the context of asymmetric synthesis. Barta et al. (2000) discussed the one-pot preparation of chiral oxazolidin-2-ones, highlighting the role of tert-butyl hypochlorite in the process. These chiral auxiliaries are valuable in pharmaceutical research due to their biological activity (Barta et al., 2000).

Herbicidal Applications

In agricultural chemistry, derivatives of oxazole, such as those synthesized using tert-butyl hypochlorite, have been shown to possess significant herbicidal activity. Kudo et al. (1998) explored the herbicidal activities of 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, emphasizing their effectiveness against various weeds (Kudo et al., 1998).

In Cross-Dehydrogenative Coupling

Research by Sharma et al. (2021) demonstrates the use of tert-butyl peroxybenzoate in oxidative cross-dehydrogenative coupling, a process pertinent to the functionalization of C(sp2)–H bonds. This methodology is significant in developing diverse substituted 3-(acyl/benzoyl)-2H-indazoles (Sharma et al., 2021).

Dual Inhibitors in Pharmacology

Oxazole derivatives, including tert-butyl groups, have been studied for their potential as dual inhibitors in medicinal chemistry. Mullican et al. (1993) designed and synthesized thiadiazole derivatives exhibiting anti-inflammatory properties, further contributing to the field of pharmaceutical research (Mullican et al., 1993).

properties

IUPAC Name

5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-6(10)8-11-5-7(12-8)9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCDWDWDLCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 3
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 4
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 5
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 6
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.